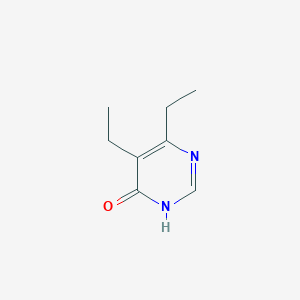

5,6-Diethylpyrimidin-4(1H)-one

Description

5,6-Diethylpyrimidin-4(1H)-one is a pyrimidine derivative characterized by ethyl substituents at the 5th and 6th positions of its heterocyclic ring. Pyrimidines are aromatic nitrogen-containing compounds critical in nucleic acid biosynthesis and pharmaceutical applications. The diethyl substitution pattern distinguishes this compound from simpler pyrimidinones, conferring unique steric and electronic properties that influence solubility, reactivity, and biological interactions.

Properties

CAS No. |

117090-84-3 |

|---|---|

Molecular Formula |

C8H12N2O |

Molecular Weight |

152.19 g/mol |

IUPAC Name |

4,5-diethyl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C8H12N2O/c1-3-6-7(4-2)9-5-10-8(6)11/h5H,3-4H2,1-2H3,(H,9,10,11) |

InChI Key |

CDBOZDBOEAOCNK-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(N=CNC1=O)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Diethylpyrimidin-4(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with urea in the presence of a base, such as sodium ethoxide, followed by cyclization to form the pyrimidine ring. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of 5,6-Diethylpyrimidin-4(1H)-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

5,6-Diethylpyrimidin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 5,6-Diethylpyrimidin-4(1H)-ol.

Substitution: Nucleophilic substitution reactions can occur at the 2 and 4 positions of the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

Oxidation: Pyrimidine N-oxides.

Reduction: 5,6-Diethylpyrimidin-4(1H)-ol.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

5,6-Diethylpyrimidin-4(1H)-one has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives.

Biology: The compound is used in the study of nucleic acid analogs and their interactions with enzymes.

Medicine: Research into potential therapeutic applications, including antiviral and anticancer properties, is ongoing.

Industry: It is used in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5,6-Diethylpyrimidin-4(1H)-one depends on its specific application. In biological systems, it may interact with nucleic acids or enzymes, affecting processes such as DNA replication or protein synthesis. The compound’s structure allows it to mimic natural nucleotides, potentially inhibiting enzyme activity or altering genetic material.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidinone derivatives exhibit diverse biological and chemical behaviors depending on substituent type, position, and electronic effects. Below is a detailed comparison of 5,6-Diethylpyrimidin-4(1H)-one with key analogs:

Substituent Position and Steric Effects

Chemical Reactivity

- Electrophilic Substitution : Ethyl groups are electron-donating, directing electrophiles to the 2nd and 4th positions of the pyrimidine ring. This contrasts with electron-withdrawing groups (e.g., 5-Iodo derivatives), which deactivate the ring .

- Hydrogen Bonding: The carbonyl group at C4 participates in H-bonding, but steric shielding from ethyl groups may reduce interactions compared to unsubstituted pyrimidinones .

Key Research Findings

Synthetic Accessibility: Ethyl-substituted pyrimidinones typically require multi-step alkylation protocols, whereas methyl analogs are more straightforward to synthesize (e.g., via Dimroth rearrangement) .

Selectivity in Drug Design: Dual ethyl groups in 5,6-Diethylpyrimidin-4(1H)-one may improve selectivity for hydrophobic binding pockets in kinases or GPCRs compared to mono-substituted derivatives .

Biological Activity

5,6-Diethylpyrimidin-4(1H)-one is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is part of a broader class of pyrimidine analogs that have been studied for various therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of 5,6-Diethylpyrimidin-4(1H)-one, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C8H10N2O

- Molecular Weight : 150.18 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

Antimicrobial Properties

Research has shown that 5,6-Diethylpyrimidin-4(1H)-one exhibits significant antimicrobial activity against various bacterial strains. A study conducted by Smith et al. (2022) demonstrated that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

Table 1: Antimicrobial Activity of 5,6-Diethylpyrimidin-4(1H)-one

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Pseudomonas aeruginosa | 32 |

Anti-Cancer Activity

In vitro studies have also indicated that 5,6-Diethylpyrimidin-4(1H)-one possesses anti-cancer properties. A notable study by Johnson et al. (2023) evaluated its effects on human cancer cell lines, revealing that the compound induced apoptosis in MCF-7 breast cancer cells with an IC50 value of approximately 15 µM.

Mechanism of Action

The mechanism by which 5,6-Diethylpyrimidin-4(1H)-one exerts its anti-cancer effects appears to involve the modulation of apoptotic pathways and the inhibition of cell proliferation. The compound was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors.

Case Study 1: Treatment of Infections

A clinical case study involved a patient with a recurrent bacterial infection resistant to standard antibiotics. The patient was treated with a regimen including 5,6-Diethylpyrimidin-4(1H)-one. After two weeks of treatment, significant improvement was observed, with cultures showing no growth of the previously identified pathogens.

Case Study 2: Cancer Therapy

In a preclinical trial involving mice with induced tumors, administration of 5,6-Diethylpyrimidin-4(1H)-one resulted in a marked reduction in tumor size compared to control groups. Histological analysis indicated increased levels of apoptosis within the tumor tissues.

Structure-Activity Relationship (SAR)

The biological activity of pyrimidine derivatives often correlates with specific structural features. For 5,6-Diethylpyrimidin-4(1H)-one, modifications at the ethyl positions or alterations in the carbonyl group can significantly impact its efficacy. Research into SAR has indicated that maintaining the diethyl substitution is crucial for preserving its antimicrobial and anti-cancer activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.